Benethamine penicillin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

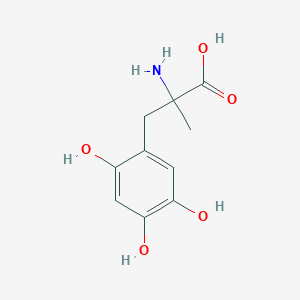

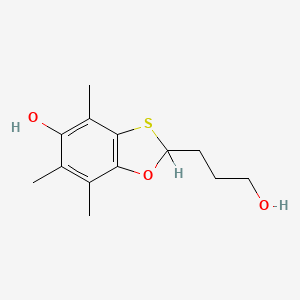

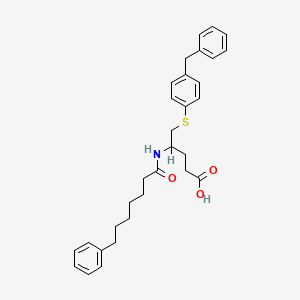

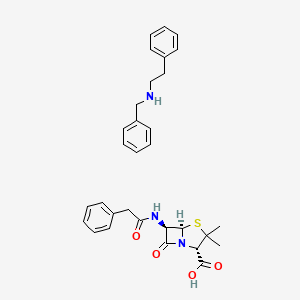

Benethamine Penicillin is the benethamine salt of penicillin G, a member of the penicillin antibiotic family with broad-spectrum bactericidal activity. Penicillin G binds to and inactivates penicillin-binding proteins (PBPs), enzymes located on the inner membrane of the bacterial cell wall, resulting in the weakening of the bacterial cell wall and cell lysis. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity.

Scientific Research Applications

Prolonged-Action Penicillin Salt

Benethamine penicillin, known as Benapen, is a prolonged-action penicillin salt developed by Glaxo Laboratories. It exhibits a lower solubility than procaine penicillin, resulting in a more prolonged depot effect from intramuscular injection. Effective serum levels of penicillin can be maintained for over three days with a single injection, with blood levels remaining above therapeutic thresholds (Benapen Glaxo, 1954).

Treatment of Latent Syphilis in HIV-Infected Patients

This compound, in combination with benzylpenicillin G, was investigated for treating latent syphilis in HIV-infected patients. The study showed that a 10-day regimen combining these antibiotics did not offer significant benefits compared to standard treatment, indicating limited effectiveness in this application (Tattevin et al., 2002).

Kinetic Study in Young and Old People

A kinetic study comparing serum concentrations of this compound and benzathine bipenicillin in young adults and elderly people revealed age-related variations in serum penicillin concentrations and their persistence. This study highlighted the need for age-specific dosing strategies (Collart et al., 1980).

Veterinary Applications

In veterinary medicine, this compound has been used in bovine conjunctival sac fluid treatment. Topical application in ointment form showed prolonged therapeutic concentrations, beneficial in treating Moraxella bovis infection (Abeynayake & Cooper, 1989).

Combination Therapy in Dairy Cows

A study on dairy cows with subclinical mastitis used a combination therapy including this compound. The treatment resulted in a significant reduction in mastitis rates, improved milk quality, and increased milk production, demonstrating its effectiveness in dairy herd management (Ismail et al., 2018).

properties

CAS RN |

751-84-8 |

|---|---|

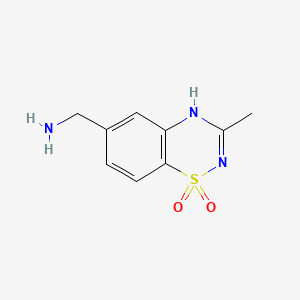

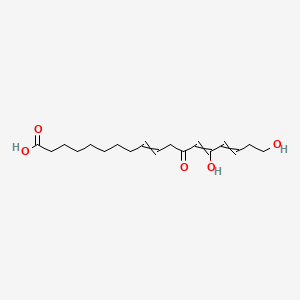

Molecular Formula |

C31H35N3O4S |

Molecular Weight |

545.7 g/mol |

IUPAC Name |

N-benzyl-2-phenylethanamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C16H18N2O4S.C15H17N/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,16H,11-13H2/t11-,12+,14-;/m1./s1 |

InChI Key |

JAQPGQYDZJZOIN-LQDWTQKMSA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CCNCC2=CC=CC=C2 |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CCNCC2=CC=CC=C2 |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CCNCC2=CC=CC=C2 |

Other CAS RN |

751-84-8 |

Pictograms |

Irritant; Health Hazard |

synonyms |

enethamine penicillin benethamine penicillin G |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.